4-(3-Methylpyrrol-1-yl)benzoic acid
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Overview
Description
4-(3-Methylpyrrol-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 3-methylpyrrole group.
Scientific Research Applications
4-(3-Methylpyrrol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
Similar compounds such as benzoic acid derivatives have been known to exhibit antimicrobial properties
Mode of Action
It’s worth noting that benzoic acid, a related compound, has been reported to exhibit its antimicrobial properties by affecting the microbial cell membrane . It’s plausible that 4-(3-Methylpyrrol-1-yl)benzoic acid might have a similar mode of action, but this needs to be confirmed with further studies.
Biochemical Pathways
Related compounds such as benzoic acid are known to be involved in the shikimate pathway, which is important for the biosynthesis of aromatic compounds
Pharmacokinetics
It’s worth noting that benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid
Result of Action
Related compounds such as benzoic acid derivatives have been reported to exhibit antimicrobial properties
Action Environment
It’s worth noting that the efficacy of related compounds such as benzoic acid derivatives can be influenced by factors such as ph and temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylpyrrol-1-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: Typically between 50-100°C
Time: Several hours to complete the reaction
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylpyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrrole ring can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide).
Major Products:
Oxidation: 4-(3-Carboxypyrrol-1-yl)benzoic acid
Reduction: 4-(3-Methylpyrrol-1-yl)benzyl alcohol or 4-(3-Methylpyrrol-1-yl)benzaldehyde
Substitution: Various substituted derivatives depending on the reagents used
Comparison with Similar Compounds
4-(3-Methylpyrrol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
4-(3-Methylpyrrol-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.
4-(3-Methylpyrrol-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
Uniqueness: 4-(3-Methylpyrrol-1-yl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a 3-methylpyrrole group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(3-methylpyrrol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYKFIAWKYYIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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